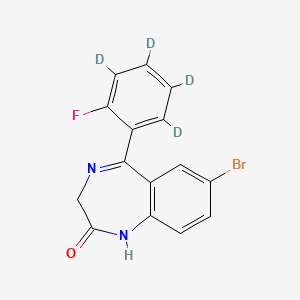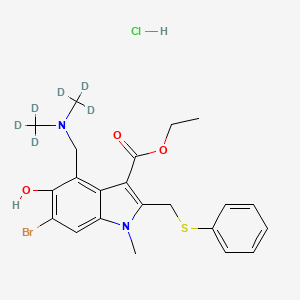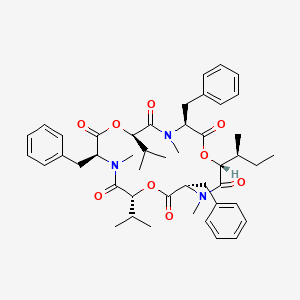
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRV120056 is a Gq-biased agonist that exhibits a molecular efficacy ten times greater at the angiotensin II type 1 receptor-Gq fusion protein compared to the angiotensin II type 1 receptor-β-arrestin2 fusion protein . This compound is primarily used in scientific research to study the biased agonism at G protein-coupled receptors.
Preparation Methods
The synthesis of TRV120056 involves the assembly of its peptide sequence, which is Asp-Arg-Val-Tyr-Ile-His-Pro-Gly . The synthetic route typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA. Industrial production methods would follow similar principles but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
TRV120056 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water and can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied .
Scientific Research Applications
TRV120056 has several scientific research applications:
Chemistry: It is used to study the principles of biased agonism at G protein-coupled receptors.
Biology: Researchers use it to investigate cellular signaling pathways and receptor-ligand interactions.
Medicine: It has potential therapeutic implications in cardiovascular diseases by targeting the angiotensin II type 1 receptor.
Industry: The compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
TRV120056 exerts its effects by selectively activating the Gq protein pathway at the angiotensin II type 1 receptor. This biased agonism leads to specific downstream signaling events that differ from those triggered by balanced agonists. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily the Gq protein-mediated signaling cascades .
Comparison with Similar Compounds
TRV120056 is unique due to its high selectivity and efficacy at the Gq protein pathway. Similar compounds include:
TRV120027: Another Gq-biased agonist with similar properties but different molecular efficacy.
TRV120023: Exhibits biased agonism but with a different receptor affinity profile.
TRV120028: Similar in structure but varies in its signaling pathway activation
These comparisons highlight the uniqueness of TRV120056 in terms of its molecular efficacy and receptor selectivity.
Properties
Molecular Formula |
C43H65N13O12 |
|---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI Key |
LHGCUVPUBNGERS-FVSPLASQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,2R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10821085.png)

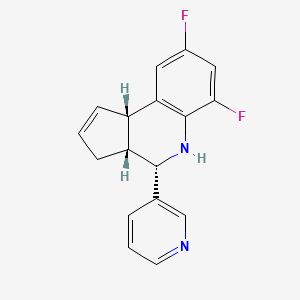

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)
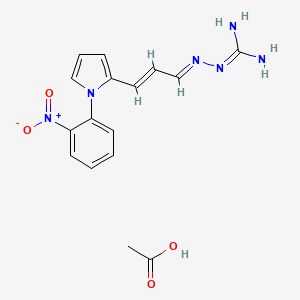
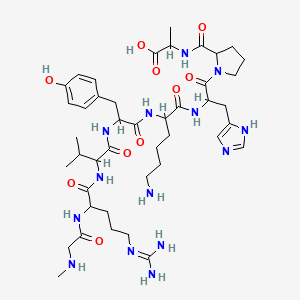

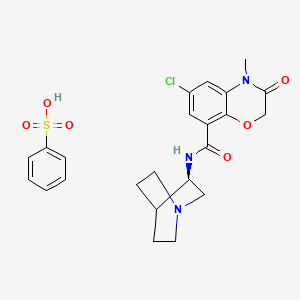

![N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10821168.png)
